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3-aminobutyryl-CoA -

3-aminobutyryl-CoA

Catalog Number: EVT-1580748
CAS Number:
Molecular Formula: C25H43N8O17P3S
Molecular Weight: 852.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-aminobutyryl-CoA is an aminobutanoyl-CoA resulting from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-aminobutanoic acid. It derives from a butyryl-CoA and a 3-aminobutanoic acid. It is a conjugate acid of a 3-aminobutyryl-CoA(3-).
Overview

3-aminobutyryl-CoA is a coenzyme A derivative involved in various metabolic pathways, particularly in the degradation of lysine and butyrate synthesis. It serves as an intermediate in several biochemical reactions, highlighting its significance in microbial metabolism. This compound is primarily studied in the context of bacterial fermentation processes.

Source

3-aminobutyryl-CoA is predominantly found in anaerobic bacteria that participate in amino acid fermentation. It is synthesized from lysine through a series of enzymatic reactions involving specific dehydrogenases and cleavage enzymes. The presence of this compound has been identified in various bacterial species, particularly those belonging to the Clostridia class and certain members of the Ruminococcaceae family.

Classification

3-aminobutyryl-CoA belongs to the class of acyl-CoA compounds, which are characterized by the presence of a coenzyme A moiety linked to an acyl group. It is classified as an amino acid derivative due to its origin from lysine, an essential amino acid.

Synthesis Analysis

Methods

The synthesis of 3-aminobutyryl-CoA typically occurs via the enzymatic conversion of lysine. The key enzymes involved include:

  • 3,5-diaminohexanoate dehydrogenase: This enzyme catalyzes the oxidation of 3,5-diaminohexanoate to 3-keto-5-aminohexanoate.
  • 3-keto-5-aminohexanoate cleavage enzyme: This enzyme cleaves 3-keto-5-aminohexanoate to produce 3-aminobutyryl-CoA and other intermediates.

These reactions occur within specific bacterial metabolic pathways that facilitate lysine degradation and butyrate production, with 3-aminobutyryl-CoA serving as a crucial intermediate .

Technical Details

The synthesis pathway can be summarized as follows:

  1. Lysine is first converted to 3,5-diaminohexanoate.
  2. The 3,5-diaminohexanoate dehydrogenase enzyme catalyzes its conversion to 3-keto-5-aminohexanoate.
  3. Finally, the 3-keto-5-aminohexanoate cleavage enzyme produces 3-aminobutyryl-CoA along with other products.
Molecular Structure Analysis

Structure

The molecular structure of 3-aminobutyryl-CoA consists of a butyric acid backbone with an amino group attached at the second carbon position and a coenzyme A moiety linked at the terminal end. The structural formula can be represented as follows:

C8H14N1O5S\text{C}_{8}\text{H}_{14}\text{N}_{1}\text{O}_{5}\text{S}

Data

The compound has a molecular weight of approximately 206.26 g/mol. Its structural representation reveals functional groups characteristic of both amino acids and coenzyme A derivatives.

Chemical Reactions Analysis

Reactions

3-aminobutyryl-CoA participates in several biochemical reactions, primarily within the context of lysine fermentation and butyrate synthesis pathways. Key reactions include:

  1. Deamination Reaction: Catalyzed by 3-aminobutyryl-CoA deaminase, where 3-aminobutyryl-CoA is converted to crotonyl-CoA.
  2. Conversion to Butyryl-CoA: Following deamination, crotonyl-CoA can be reduced to butyryl-CoA through subsequent enzymatic actions.

Technical Details

The reaction mechanism typically involves:

  • The removal of the amino group from 3-aminobutyryl-CoA, resulting in crotonyl-CoA.
  • Further transformations leading to butyrate production via butyryl-CoA.
Mechanism of Action

Process

The mechanism by which 3-aminobutyryl-CoA functions involves its role as a substrate for various enzymes that facilitate its transformation into other metabolites. The key steps include:

  1. Deamination: The enzyme catalyzes the removal of an amino group from 3-aminobutyryl-CoA.
  2. Subsequent Reactions: Crotonyl-CoA undergoes further reactions leading to butyrate or other related compounds.

Data

Research indicates that this process is essential for energy production and metabolic flexibility in anaerobic bacteria, allowing them to utilize lysine effectively .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Highly soluble in water due to its polar nature.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with enzymes that facilitate its conversion into other metabolites.

Relevant data indicate that 3-aminobutyryl-CoA's stability and reactivity are influenced by its environment, particularly within microbial systems where it plays a central role in metabolic pathways .

Applications

Scientific Uses

3-aminobutyryl-CoA is primarily used in research related to microbial metabolism and fermentation processes. Its applications include:

  • Understanding Lysine Fermentation: Studies on this compound help elucidate alternative pathways for lysine degradation in various bacterial strains.
  • Biotechnological Applications: Potential use in bioengineering organisms for enhanced production of butyrate or other valuable metabolites from lysine-rich substrates.

Research continues to explore its role in metabolic engineering and its implications for bioprocess optimization in industrial applications .

Enzymatic Reactions and Catalytic Mechanisms Involving 3-Aminobutyryl-CoA

Role of 3-Aminobutyryl-CoA Ammonia-Lyase in Carbon-Nitrogen Bond Cleavage

3-Aminobutyryl-CoA ammonia-lyase (ABL; EC 4.3.1.14) catalyzes the α,β-elimination of ammonia from 3-aminobutyryl-CoA to form crotonoyl-CoA, a critical step in canonical lysine fermentation pathways. This enzyme belongs to the carbon-nitrogen lyase family and operates via a concerted syn-elimination mechanism that requires precise substrate stereochemistry, acting exclusively on the L-isomer of 3-aminobutyryl-CoA [1] [6]. The reaction proceeds through the abstraction of the C3 proton adjacent to the amino group, followed by ammonia release and concomitant formation of a double bond between C2 and C3, yielding the unsaturated product crotonoyl-CoA [1].

Structural analyses of bacterial ABL reveal a conserved catalytic pocket that positions the substrate’s C3 atom for deprotonation. A key catalytic dyad (typically a cysteine-histidine pair) activates the β-proton, while electrostatic interactions stabilize the developing enolate intermediate during C–N bond cleavage [8]. Zinc ions may further coordinate the reaction by polarizing the carbonyl group of the CoA thioester, increasing the acidity of the C3 proton [8]. The enzyme exhibits absolute specificity for CoA-activated substrates, as crotonoyl-pantetheine is a poor alternative [6].

Table 1: Catalytic Features of 3-Aminobutyryl-CoA Ammonia-Lyase

PropertyDetail
Systematic NameL-3-aminobutyryl-CoA ammonia-lyase (crotonoyl-CoA-forming)
Reaction CatalyzedL-3-aminobutyryl-CoA ⇌ crotonoyl-CoA + NH₃
CofactorsNone (metal-independent in characterized forms)
Key Catalytic ResiduesCys-His dyad; substrate-coordinating zinc in some orthologs [8]
Substrate SpecificityStrict for L-3-aminobutyryl-CoA; minimal activity on pantetheine analogs

This reaction links lysine degradation to central metabolism, as crotonoyl-CoA enters β-oxidation or fatty acid biosynthesis [1]. Genomic studies show ABL is absent in certain lysine-fermenting bacteria, suggesting alternative pathways for 3-aminobutyryl-CoA metabolism [9].

Transaminase Activity in Alternative Lysine Fermentation Pathways

In Candidatus Cloacamonas acidaminovorans and Bacteroidetes, the absence of ABL is compensated by a novel pyridoxal-5′-phosphate (PLP)-dependent transaminase (HemL-like), which diverts 3-aminobutyryl-CoA into an alternative pathway [9]. This enzyme transfers the amino group from 3-aminobutyryl-CoA to α-ketoglutarate, yielding acetoacetyl-CoA and glutamate. The reaction is freely reversible and represents a biochemical bypass for ammonia elimination:$$\text{3-aminobutyryl-CoA + α-ketoglutarate} \rightleftharpoons \text{acetoacetyl-CoA + glutamate}$$

Biochemical characterization reveals HemL-like is a homodimer (∼94 kDa) with a conserved PLP-binding site (PROSITE motif PS00600) [9]. Upon substrate binding, PLP forms a Schiff base with the amino group of 3-aminobutyryl-CoA, followed by quinonoid intermediate formation and proton transfer to generate acetoacetyl-CoA. The enzyme exhibits strong substrate discrimination, with highest catalytic efficiency (kcat/Km) for α-ketoglutarate as the amino acceptor (Table 2). Pyruvate serves as a weaker alternative, while oxaloacetate and glyoxylate are inactive [9].

Table 2: Substrate Specificity of HemL-like Transaminase

Substrate PairRelative Activity (%)Km (mM)kcat (s⁻¹)
3-aminobutyryl-CoA + α-ketoglutarate100%0.15 ± 0.0212.4 ± 0.8
3-aminobutyryl-CoA + pyruvate22%1.2 ± 0.11.8 ± 0.2
3-aminobutyryl-CoA + oxaloacetate<1%ND*ND*

ND: Not detectable under assay conditions [9]

Metabolomic studies confirm acetoacetyl-CoA accumulation in Candidatus Cloacamonas cultures, validating this pathway operates in vivo. The glutamate product feeds into nitrogen metabolism, while acetoacetyl-CoA is cleaved to acetyl-CoA for energy production [9].

Substrate Specificity and Kinetic Analysis of CoA-Transferases Acting on 3-Aminobutyryl-CoA

CoA-transferases mediate the reversible transfer of CoA moieties between organic acids, enabling 3-aminobutyryl-CoA to enter downstream metabolic flux. The butyrate-acetoacetate CoA-transferase (BCoAT) complex from Candidatus Cloacamonas acidaminovorans is an α2β2 heterotetramer (∼101 kDa) composed of AtoA and AtoD subunits [9]. This enzyme catalyzes:$$\text{3-aminobutyryl-CoA + acetate} \rightleftharpoons \text{3-aminobutyrate + acetyl-CoA}$$

Kinetic analyses reveal BCoAT exhibits broad substrate specificity but highest catalytic efficiency for short-chain acyl-CoAs (C3–C5). 3-Aminobutyryl-CoA is processed with a Km of 0.45 mM and kcat of 8.2 s⁻¹, comparable to butyryl-CoA (Km 0.32 mM, kcat 9.1 s⁻¹) [9]. The catalytic mechanism involves a covalent anhydride intermediate formed between a conserved glutamate residue and the acyl moiety. Structural modeling suggests the 3-amino group of 3-aminobutyryl-CoA forms hydrogen bonds with Asp103 and Tyr157 in the active site, positioning the thioester for nucleophilic attack [3] [9].

Notably, the enzyme discriminates against CoA esters with β-branches or charged groups, confirming its adaptation to linear, neutral substrates. This promiscuity allows metabolic flexibility in fermentative bacteria where 3-aminobutyryl-CoA is an intermediate [9].

Mechanistic Insights into Retro-Claisen Reactions Mediated by 3-Keto-5-Aminohexanoate Cleavage Enzymes

The 3-keto-5-aminohexanoate cleavage enzyme (Kce; DUF849 family) catalyzes a central C–C bond cleavage in lysine fermentation via a retro-Claisen reaction. This enzyme converts 3-keto-5-aminohexanoate (KAH) and acetyl-CoA into acetoacetate and 3-aminobutyryl-CoA:$$\text{3-keto-5-aminohexanoate + acetyl-CoA} \rightleftharpoons \text{acetoacetate + 3-aminobutyryl-CoA}$$

Structural snapshots of Kce (PDB: 2Y7D, 2Y7F) reveal a triose phosphate isomerase (TIM) barrel fold housing a Zn2+ ion coordinated by His94, Asp126, and Glu155 [2] [5]. The Zn2+ polarizes the β-keto acid carbonyl of KAH, facilitating enolization. A catalytic Asp-Arg dyad (Asp164-Arg187) then deprotonates C3 of KAH, generating a nucleophilic enolate that attacks acetyl-CoA [2] [3].

The reaction proceeds through four concerted steps:

  • Deprotonation: KAH enolization at C3
  • Nucleophilic addition: Enolate attacks acetyl-CoA, forming a C–C bond
  • Intramolecular CoA transfer: CoA migrates to the KAH-derived keto group
  • Retro-Claisen cleavage: C3–C4 bond fission yields acetoacetate and 3-aminobutyryl-CoA [5]

Table 3: Structural and Mechanistic Features of Kce Enzyme

FeatureDetail
FoldTriose phosphate isomerase (TIM) barrel
Catalytic MetalZn2+ coordinated by His/Asp/Glu triad
Key Catalytic ResiduesAsp-Arg dyad; substrate-binding Arg143 [5]
Reaction IntermediateCovalent acyl-enzyme intermediate absent
Conformational Change"Clamp-roof" domain closure (RMSD 2.2 Å) upon substrate binding [5]

Remarkably, CoA transfer occurs intramolecularly without covalent enzyme intermediates. The reaction’s reversibility allows thermodynamic control of carbon flux in lysine-fermenting bacteria [2] [5]. Kce represents the founding member of DUF849, a family of prokaryotic enzymes adopting this unique retro-Claisen strategy [5].

Properties

Product Name

3-aminobutyryl-CoA

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-aminobutanethioate

Molecular Formula

C25H43N8O17P3S

Molecular Weight

852.6 g/mol

InChI

InChI=1S/C25H43N8O17P3S/c1-13(26)8-16(35)54-7-6-28-15(34)4-5-29-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,36-37H,4-10,26H2,1-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t13?,14-,18-,19-,20+,24-/m1/s1

InChI Key

CCSDHAPTHIKZLY-RMNRSTNRSA-N

Canonical SMILES

CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)N

Isomeric SMILES

CC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)N

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